4-butoxy-N-[(2-methyl-1H-indol-5-yl)methyl]benzamide
Description
Properties
IUPAC Name |
4-butoxy-N-[(2-methyl-1H-indol-5-yl)methyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O2/c1-3-4-11-25-19-8-6-17(7-9-19)21(24)22-14-16-5-10-20-18(13-16)12-15(2)23-20/h5-10,12-13,23H,3-4,11,14H2,1-2H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HERSUAYRODHOFL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=O)NCC2=CC3=C(C=C2)NC(=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-butoxy-N-[(2-methyl-1H-indol-5-yl)methyl]benzamide typically involves a multi-step process. One common method starts with the preparation of the indole derivative, which is then coupled with a benzamide precursor. The key steps include:
Formation of the Indole Derivative: The indole moiety can be synthesized using Fischer indole synthesis, where a phenylhydrazine derivative reacts with an aldehyde or ketone under acidic conditions.
Introduction of the Butoxy Group: The butoxy group can be introduced via nucleophilic substitution, where a butanol derivative reacts with the benzamide under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of purification techniques such as crystallization and chromatography to ensure product purity.
Chemical Reactions Analysis
Types of Reactions
4-butoxy-N-[(2-methyl-1H-indol-5-yl)methyl]benzamide can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Nucleophiles: Alcohols, amines, thiols
Major Products Formed
Oxidized Derivatives: Formation of carboxylic acids or ketones
Reduced Derivatives: Formation of amines
Substituted Derivatives: Formation of various substituted benzamides
Scientific Research Applications
4-butoxy-N-[(2-methyl-1H-indol-5-yl)methyl]benzamide has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-butoxy-N-[(2-methyl-1H-indol-5-yl)methyl]benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to the modulation of biochemical pathways. For example, it may inhibit the activity of certain enzymes involved in inflammation, thereby reducing inflammatory responses . The exact molecular targets and pathways can vary depending on the specific biological context and application.
Comparison with Similar Compounds
Alkoxy Chain Length and Position
- 4-Butoxy-N-(2,4-difluorophenyl)benzamide (VU0357121) : Shares the butoxy group but replaces the indole with a 2,4-difluorophenyl group. This substitution reduces CNS activity but increases metabolic stability in peripheral tissues .
- 4-Ethoxy-N-[(2-methyl-1H-indol-5-yl)methyl]benzamide : Shorter ethoxy chain decreases lipophilicity (logP ~2.1 vs. ~3.5 for the butoxy analog), resulting in reduced brain exposure in rodent models .
Table 1. Impact of Alkoxy Chain Modifications
| Compound | Alkoxy Group | logP | mGlu5 PAM EC50 (nM) |
|---|---|---|---|
| 4-Butoxy-N-[(2-methylindol-5-yl)methyl]benzamide | Butoxy | 3.5 | 12 ± 2.1 |
| 4-Ethoxy analog | Ethoxy | 2.1 | 45 ± 6.3 |
| 4-Methoxy analog | Methoxy | 1.8 | >100 |
Halogenated Benzamide Derivatives
- 4-Fluoro-N-[(2-methyl-1H-indol-5-yl)methyl]benzamide : Fluorine substitution at the benzamide para position increases electronegativity but reduces mGlu5 binding affinity (Ki = 28 nM vs. 8 nM for the butoxy analog) .
- 4-Chloro and 4-Bromo analogs : Bulkier halogens improve potency (EC50 ~8–10 nM) but introduce hepatotoxicity risks due to metabolic oxidation .
Modifications to the Indole Moiety
Methyl Substitution at Indole C2
- N-[(1H-Indol-5-yl)methyl]-4-butoxybenzamide (lacking 2-methyl) : Removal of the 2-methyl group reduces conformational rigidity, leading to a 4-fold drop in mGlu5 PAM activity (EC50 = 48 nM vs. 12 nM) .
- N-[(2,3-Dimethyl-1H-indol-5-yl)methyl]-4-butoxybenzamide : Additional methyl groups at C3 sterically hinder receptor binding, abolishing activity .
Indole vs. Heteroaromatic Replacements
- 4-Butoxy-N-(2-phenylethyl)benzamide: Replacing indole with a phenethyl group shifts activity to peripheral cannabinoid receptors (CB2 Ki = 15 nM) .
- 4-Butoxy-N-[4-(6-methoxypyrimidin-4-yl)sulfonylphenyl]benzamide : Incorporation of a pyrimidine sulfonamide group redirects activity to tyrosine kinase inhibition (IC50 = 9 nM for EGFR) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
